(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide
Description
(E)-N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to the sulfonamide nitrogen, with a trans-configuration (E) ethene bridge connecting a furan-2-yl substituent. The compound’s structural uniqueness arises from:
- 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, known for enhancing metabolic stability and binding affinity to neurological or inflammatory targets .
- Furan-2-yl group: Contributes to π-π stacking interactions and modulates electronic properties .
Synthetic routes for analogous compounds involve sulfonylation of heterocyclic precursors (e.g., bromofuran with chlorosulfonic acid) followed by nucleophilic substitution with amines .
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-yl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c16-21(17,7-5-12-2-1-6-18-12)15-9-11-3-4-13-14(8-11)20-10-19-13/h1-8,15H,9-10H2/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPAYKRFIEEEL-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole and furan intermediates. These intermediates are then coupled through a series of reactions, including sulfonation and amination, under controlled conditions to form the final product. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their distinguishing features are summarized below:
Key Observations:
- 1,3-Benzodioxole vs. Biphenyl : Biphenyl derivatives (e.g., ) exhibit higher enzyme inhibition due to extended π-systems, whereas benzodioxole offers metabolic stability.
- Sulfonamide vs. Ketone : Sulfonamides (target compound) show better solubility and hydrogen-bonding capacity than ketone-based analogues (e.g., N-Methylethylone) .
Pharmacological and Physicochemical Properties
Table: Comparative Properties
Crystallographic and Validation Insights
- Structural Validation: The E-configuration was likely confirmed via X-ray crystallography using SHELX and ORTEP-3 , with hydrogen-bonding patterns analyzed via graph-set notation .
- Comparison with N-Methylethylone : The sulfonamide’s planar geometry contrasts with the flexible ketone-amine backbone of N-Methylethylone, impacting packing efficiency and polymorphism risks .
Biological Activity
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique combination of benzodioxole and furan moieties, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the benzodioxole and furan intermediates, followed by their coupling to form the final sulfonamide structure. The general synthetic route includes:
- Preparation of Benzodioxole Derivatives : Synthesized via cyclization reactions involving catechol and formaldehyde.
- Synthesis of Furan Derivatives : Achieved through cyclization of 1,4-dicarbonyl compounds.
- Formation of Sulfonamide : Coupling the prepared intermediates with appropriate sulfonamide reagents.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | Escherichia coli | 7.81 | 31 ± 0.12 |
| Compound B | Staphylococcus aureus | 15.62 | 28 ± 0.10 |
| This compound | MRSA | TBD | TBD |
These findings suggest that the compound may possess promising antibacterial properties, potentially comparable to established antibiotics.
Anticancer Activity
In vitro studies have shown that sulfonamides can inhibit cancer cell proliferation. For instance, derivatives similar to this compound were tested against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |
| C32 (Melanoma) | 10 | Inhibition of BCL-2 expression |
The compound's potential mechanism involves modulation of apoptotic pathways and cell cycle regulation, indicating its role as a candidate for further anticancer drug development.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Gene Expression Modulation : Alteration in the expression levels of genes associated with apoptosis and cell cycle progression has been observed.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of sulfonamides in various biological contexts:
-
Antibacterial Efficacy : A study demonstrated that certain sulfonamides exhibit strong activity against multidrug-resistant strains such as MRSA.
"The introduction of specific functional groups significantly enhanced antibacterial activity against resistant strains" .
-
Anticancer Potential : Another research highlighted that compounds similar to this compound showed promising results in reducing tumor growth in animal models.
"The tested derivatives displayed significant cytotoxicity towards cancer cells while sparing normal cells" .
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-yl)ethene-1-sulfonamide?
- Answer : The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Coupling of benzodioxole and furan derivatives under anhydrous conditions .
- Sulfonamide formation : Reaction of intermediates with sulfonyl chlorides, optimized at controlled pH (6.5–7.5) and low temperatures (0–5°C) to minimize hydrolysis .
- Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>95%), and mass spectrometry (MS) for molecular weight validation .
Q. How do functional groups in this compound influence its chemical reactivity?
- Answer : Key functional groups include:
- Ethenesulfonamide : Electrophilic at the sulfonyl group, enabling nucleophilic substitution (e.g., with amines or thiols) .
- Benzodioxole : Stabilizes aromaticity, reducing susceptibility to oxidation .
- Furan : Participates in cycloaddition reactions (e.g., Diels-Alder) under thermal activation .
Reactivity is monitored via IR spectroscopy (e.g., S=O stretching at 1150–1300 cm⁻¹) and thin-layer chromatography (TLC) to track intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Answer :
- Temperature : Lower temperatures (e.g., 0°C) reduce side reactions during sulfonamide formation, while higher temperatures (60–80°C) enhance furan cycloaddition efficiency .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve electrophilicity in sulfonylation steps .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in condensation reactions .
- Data-driven optimization : Design of Experiments (DoE) models (e.g., response surface methodology) statistically correlate variables (pH, temperature) with yield .
Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?
- Answer :
- Multi-technique validation : Cross-reference ¹H NMR data with 2D techniques (COSY, HSQC) to resolve overlapping signals from benzodioxole and furan protons .
- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., E/Z isomerism in the ethenesulfonamide group) .
- Computational chemistry : Density Functional Theory (DFT) predicts vibrational frequencies (IR) and chemical shifts (NMR), aligning with experimental data to confirm assignments .
Q. How is biological activity assessed for this sulfonamide derivative?
- Answer :
- Enzyme inhibition assays : Test against acetylcholinesterase or carbonic anhydrase isoforms using fluorometric or colorimetric substrates (e.g., Ellman’s reagent) .
- Cellular models : Evaluate cytotoxicity (MTT assay) and receptor binding (radioligand displacement) in cancer or neuronal cell lines .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome incubation) and plasma protein binding (equilibrium dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
